N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-ethoxybenzamide

Description

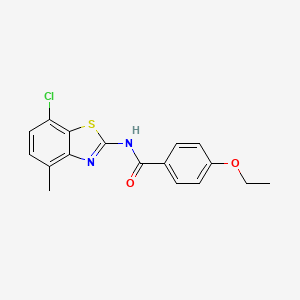

N-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)-4-ethoxybenzamide (CAS: 912770-98-0) is a benzothiazole-derived compound with the molecular formula C₁₇H₁₅ClN₂O₂S and a molecular weight of 346.8 g/mol . Its structure comprises a 7-chloro-4-methylbenzothiazole core linked via an amide bond to a 4-ethoxybenzoyl group. The ethoxy substituent at the para position of the benzamide moiety distinguishes it from analogs with alternative alkoxy or functional group substitutions.

Properties

IUPAC Name |

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-ethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O2S/c1-3-22-12-7-5-11(6-8-12)16(21)20-17-19-14-10(2)4-9-13(18)15(14)23-17/h4-9H,3H2,1-2H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTBAHKOWSFISED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301201157 | |

| Record name | N-(7-Chloro-4-methyl-2-benzothiazolyl)-4-ethoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301201157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912770-98-0 | |

| Record name | N-(7-Chloro-4-methyl-2-benzothiazolyl)-4-ethoxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=912770-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(7-Chloro-4-methyl-2-benzothiazolyl)-4-ethoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301201157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-ethoxybenzamide typically involves the following steps:

Formation of 7-chloro-4-methyl-1,3-benzothiazole: This can be achieved by reacting 4-methyl-2-aminothiophenol with chloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to form the benzothiazole ring.

N-alkylation: The resulting 7-chloro-4-methyl-1,3-benzothiazole is then reacted with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine. This step involves the formation of an amide bond between the benzothiazole nitrogen and the ethoxybenzoyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-ethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

Substitution: The chlorine atom on the benzothiazole ring can be substituted with nucleophiles such as amines or thiols, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Substituted benzothiazole derivatives.

Scientific Research Applications

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-ethoxybenzamide has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial and anticancer agent. Its ability to inhibit specific enzymes and pathways makes it a candidate for drug development.

Material Science: The compound’s unique structural properties make it suitable for use in the development of organic semiconductors and light-emitting diodes (LEDs).

Biological Studies: It is used in biological assays to study its effects on cellular processes and enzyme activities.

Mechanism of Action

The mechanism of action of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-ethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to the disruption of essential biochemical pathways. For example, it may inhibit the activity of kinases or proteases, resulting in the modulation of cell signaling and apoptosis pathways.

Comparison with Similar Compounds

N-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide (CAS: 868230-87-9)

- Molecular Formula : C₁₆H₁₃ClN₂O₂S

- Molecular Weight : 332.8 g/mol

- Key Differences: The methoxy group is at the ortho position of the benzamide ring, compared to the para-ethoxy group in the target compound. Lower molecular weight (332.8 vs. 346.8 g/mol) due to the smaller methoxy group and absence of an ethyl chain. XLogP3: 4.5, indicating moderate lipophilicity .

4-[Bis(2-methoxyethyl)sulfamoyl]-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide (CAS: 862807-50-9)

- Molecular Formula : C₂₂H₂₆ClN₃O₆S₂

- Molecular Weight : 552.05 g/mol

- Key Differences :

- Incorporates a sulfamoyl group with bis(2-methoxyethyl) substituents on the benzamide ring.

- The sulfamoyl group introduces polar, hydrogen-bonding capabilities, likely improving water solubility compared to alkoxy-substituted analogs.

- Higher molecular complexity and weight (552.05 g/mol) may impact synthetic accessibility and pharmacokinetics .

Benzothiazole Core Modifications

N-(4,6-Dichlorobenzo[d]thiazol-2-yl)isobutyramide (CAS: 912762-47-1)

N-(5,7-Dimethylbenzo[d]thiazol-2-yl)isobutyramide (CAS: 912763-22-3)

- Increased steric hindrance from methyl groups could reduce conformational flexibility compared to the 7-chloro-4-methyl analog .

Functional Group and Pharmacophore Comparisons

*Estimated values based on structural analogs.

†Ethoxy group increases logP compared to methoxy.

‡Sulfamoyl group reduces logP due to polarity.

Structural and Physicochemical Implications

Ortho-substituents (e.g., 2-methoxy) may introduce torsional strain, reducing conformational stability .

Alkoxy vs. Sulfamoyl Groups :

- Ethoxy/methoxy groups enhance lipophilicity, favoring passive diffusion across membranes.

- Sulfamoyl derivatives introduce polar sulfonamide moieties, improving solubility but requiring active transport mechanisms .

Halogen vs. Alkyl Substituents on Benzothiazole :

- Chlorine atoms increase electrophilicity and metabolic stability but may elevate toxicity risks.

- Methyl groups improve metabolic resistance and π-orbital interactions but add steric bulk .

Biological Activity

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-ethoxybenzamide is a synthetic compound belonging to the benzothiazole family, which has garnered interest due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a benzothiazole core substituted with a chloro group at the 7th position and a methyl group at the 4th position, along with an ethoxybenzamide moiety. This unique structure contributes to its biological activity.

Structural Formula

Antimicrobial Properties

This compound has shown significant antimicrobial activity, particularly against Mycobacterium tuberculosis . The compound targets the DprE1 enzyme , crucial for the biosynthesis of arabinogalactan, leading to the inhibition of bacterial growth.

Antitumor Activity

Research indicates that benzothiazole derivatives exhibit potent antitumor properties. For instance, studies demonstrate that related compounds can inhibit the proliferation of various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells. The mechanism involves promoting apoptosis and inducing cell cycle arrest .

The mechanism of action for this compound includes:

- Enzyme Inhibition : By binding to specific enzymes like DprE1, it disrupts critical biochemical pathways in pathogens.

- Signal Transduction Interference : It may inhibit signaling pathways involved in cell survival and proliferation, such as AKT and ERK pathways .

Case Studies and Experimental Results

- Antimicrobial Efficacy : In vitro studies have confirmed that this compound effectively inhibits the growth of Mycobacterium tuberculosis at concentrations as low as 5 µg/mL.

- Antitumor Activity : A study evaluated the effects of various benzothiazole compounds on cancer cell lines using MTT assays. The results indicated that these compounds significantly reduced cell viability in A431 and A549 cells, with IC50 values around 2 µM for some derivatives .

- Cytokine Modulation : The compound was also shown to decrease levels of inflammatory cytokines IL-6 and TNF-α in macrophage cell lines, suggesting potential anti-inflammatory properties alongside its anticancer effects .

Data Table: Biological Activity Summary

| Activity | Target Organism/Cell Line | IC50/Effect Concentration | Mechanism |

|---|---|---|---|

| Antimicrobial | Mycobacterium tuberculosis | 5 µg/mL | Inhibition of DprE1 enzyme |

| Antitumor | A431 (human epidermoid) | ~2 µM | Induction of apoptosis; cell cycle arrest |

| Anti-inflammatory | RAW264.7 macrophages | Not specified | Decrease in IL-6 and TNF-α levels |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.